1-(3,4-Difluorophenyl)hexan-1-amine hydrochloride 1-(3,4-Difluorophenyl)hexan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1864060-36-5
VCID: VC2881671
InChI: InChI=1S/C12H17F2N.ClH/c1-2-3-4-5-12(15)9-6-7-10(13)11(14)8-9;/h6-8,12H,2-5,15H2,1H3;1H
SMILES: CCCCCC(C1=CC(=C(C=C1)F)F)N.Cl
Molecular Formula: C12H18ClF2N
Molecular Weight: 249.73 g/mol

1-(3,4-Difluorophenyl)hexan-1-amine hydrochloride

CAS No.: 1864060-36-5

Cat. No.: VC2881671

Molecular Formula: C12H18ClF2N

Molecular Weight: 249.73 g/mol

* For research use only. Not for human or veterinary use.

1-(3,4-Difluorophenyl)hexan-1-amine hydrochloride - 1864060-36-5

Specification

CAS No. 1864060-36-5
Molecular Formula C12H18ClF2N
Molecular Weight 249.73 g/mol
IUPAC Name 1-(3,4-difluorophenyl)hexan-1-amine;hydrochloride
Standard InChI InChI=1S/C12H17F2N.ClH/c1-2-3-4-5-12(15)9-6-7-10(13)11(14)8-9;/h6-8,12H,2-5,15H2,1H3;1H
Standard InChI Key UFGMFQUTSPUOEZ-UHFFFAOYSA-N
SMILES CCCCCC(C1=CC(=C(C=C1)F)F)N.Cl
Canonical SMILES CCCCCC(C1=CC(=C(C=C1)F)F)N.Cl

Introduction

Chemical Identity and Structural Properties

1-(3,4-Difluorophenyl)hexan-1-amine hydrochloride is a synthetic organic compound belonging to the class of amine hydrochlorides. The compound features a hexan-1-amine chain attached to a 3,4-difluorophenyl ring, with the amine existing as a hydrochloride salt. The presence of fluorine atoms in the phenyl ring imparts unique properties, including increased stability and lipophilicity, making it potentially valuable in various applications.

Identification Parameters

ParameterValue
CAS Number1864060-36-5
Molecular FormulaC₁₂H₁₈ClF₂N
Molecular Weight249.73 g/mol
IUPAC Name1-(3,4-difluorophenyl)hexan-1-amine;hydrochloride
Standard InChIInChI=1S/C12H17F2N.ClH/c1-2-3-4-5-12(15)9-6-7-10(13)11(14)8-9;/h6-8,12H,2-5,15H2,1H3;1H
SMILES CodeCCCCCC(C1=CC=C(F)C(F)=C1)N.Cl
MDL NumberMFCD28126344

The compound's structural features, particularly the difluorophenyl group, contribute significantly to its chemical behavior and potential applications in research and pharmaceutical development .

Physical and Chemical Properties

Physical State and Appearance

1-(3,4-Difluorophenyl)hexan-1-amine hydrochloride typically exists as a solid at room temperature, which is characteristic of amine hydrochloride salts. The salt formation enhances its stability and alters its solubility profile compared to the free base form.

Solubility and Stability

The hydrochloride salt form generally increases water solubility compared to the free amine, making it more suitable for various biological and pharmaceutical applications. The presence of fluorine atoms in the phenyl ring enhances thermal stability and resistance to oxidative degradation, which is critical for pharmaceutical formulations and long-term storage.

Reactivity Profile

Based on its chemical structure, 1-(3,4-Difluorophenyl)hexan-1-amine hydrochloride can undergo various chemical reactions, including:

  • Nucleophilic substitution reactions

  • Oxidation at the amine nitrogen

  • Acylation and alkylation at the amine group

  • Formation of amide bonds with carboxylic acids

The difluorophenyl group imparts unique electronic properties that influence its reactivity patterns and interaction with biological systems.

Research Applications

1-(3,4-Difluorophenyl)hexan-1-amine hydrochloride has several potential research applications based on its structural features and the known applications of similar fluorinated compounds.

Pharmaceutical Research

The compound's structure suggests potential value in pharmaceutical research:

  • As a building block in the synthesis of more complex pharmaceutical molecules

  • For studying structure-activity relationships in drug development

  • As a potential pharmacophore due to its amine functionality and fluorinated phenyl ring

The presence of fluorine atoms can enhance pharmacokinetic properties, including improved metabolic stability, enhanced lipophilicity, and better target binding.

Chemical Biology

In chemical biology, 1-(3,4-Difluorophenyl)hexan-1-amine hydrochloride may serve as:

  • A tool for investigating protein-ligand interactions

  • A probe for studying membrane transport mechanisms

  • A reference compound for developing analytical methods

The difluorophenyl group can provide unique spectroscopic properties useful in tracking and quantifying the compound in biological systems.

Material Science

The electronic properties imparted by the difluorophenyl group suggest potential applications in material science:

  • Development of specialized polymers

  • Creation of advanced materials with specific electronic properties

  • Research into fluorine-containing functional materials

These applications leverage the unique properties of fluorinated compounds in creating materials with tailored characteristics.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

This antimicrobial activity is believed to result from the compound's ability to disrupt bacterial cell membranes and interfere with essential metabolic processes.

Structure-Activity Relationships

The specific 3,4-difluoro substitution pattern on the phenyl ring may influence:

These structure-activity relationships are critical in understanding how small structural changes can significantly impact biological activity.

Comparative Analysis with Similar Compounds

Structural Analogs

Several structural analogs of 1-(3,4-Difluorophenyl)hexan-1-amine hydrochloride exist, each with distinct properties due to variations in the position of fluorine atoms or the length of the alkyl chain:

CompoundStructural DifferenceCAS Number
1-(2,4-Difluorophenyl)hexan-1-amine hydrochlorideFluorine at positions 2,4 instead of 3,41864074-27-0
1-(2,5-Difluorophenyl)hexan-1-amine hydrochlorideFluorine at positions 2,5 instead of 3,41864074-28-1
(S)-1-(3,4-Difluorophenyl)ethanamine hydrochlorideShorter ethyl chain instead of hexyl with defined stereochemistry1212972-48-9
(R)-1-(3,4-Difluorophenyl)propan-1-amine hydrochlorideShorter propyl chain with defined stereochemistry1565825-89-9

These structural variations can significantly impact physical properties, chemical reactivity, and biological activity .

Effect of Fluorine Position

The position of fluorine atoms on the phenyl ring substantially influences the compound's electronic properties:

  • 3,4-Difluoro substitution creates a unique electronic distribution affecting π-electron density

  • Different fluorine positioning alters the dipole moment of the molecule

  • Variations in substitution patterns can change interactions with biological targets

  • Position-dependent effects on metabolic stability and clearance

These positional effects highlight the importance of precise structural design in developing compounds for specific applications.

Future Research Directions

Research on 1-(3,4-Difluorophenyl)hexan-1-amine hydrochloride and related compounds continues to evolve, with several promising directions:

  • Development of more efficient and environmentally friendly synthesis methods

  • Exploration of potential therapeutic applications in neuropharmacology

  • Investigation of structure-activity relationships for optimizing biological activity

  • Application in developing novel fluorinated materials with specialized properties

  • Research into antimicrobial properties against resistant bacterial strains

These research directions reflect the ongoing interest in fluorinated compounds for various scientific and technological applications.

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